molecular formula C15H22N2 B8545625 4-(Dibutylamino)benzonitrile

4-(Dibutylamino)benzonitrile

Cat. No.: B8545625
M. Wt: 230.35 g/mol
InChI Key: BHILJGCLDPBJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dibutylamino)benzonitrile is a useful research compound. Its molecular formula is C15H22N2 and its molecular weight is 230.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

4-(dibutylamino)benzonitrile

InChI

InChI=1S/C15H22N2/c1-3-5-11-17(12-6-4-2)15-9-7-14(13-16)8-10-15/h7-10H,3-6,11-12H2,1-2H3

InChI Key

BHILJGCLDPBJDC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to the general procedure B, 4-chlorobenzonitrile (70 mg, 0.51 mmol) reacted with N,N-di-n-butylamine (77 mg, 0.60 mmol) using 1 mol % Pd(dba)2, 2 mol % of ligand, and K3PO4 (254 mg, 1.20 mmol) at 100° C. in DME solvent to give the title compound (110 mg, 94%) as a colorless oil: 1H-NMR (300 MHz, CDCl3): δ 7.43 (d, 2H, J=8.7 Hz), 6.58 (d, 2H, J=9.0 Hz), 3.28 (t, 4H, J=7.5 and 8.1 Hz), 1.58 (m, 4H), 1.36 (m, 4H), 0.97 (t, 6H, J=7.2 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 150.59, 133.52, 120.88, 111.01, 96.20, 50.64, 29.08, 20.20, 13.89. GC/MS(EI): m/z 230 (M+). Anal. Calcd for C15H22N2: C, 78.21; H, 9.63; N, 12.16. Found: C, 78.22; H, 9.75; N, 12.29.
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
77 mg
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
254 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
94%

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